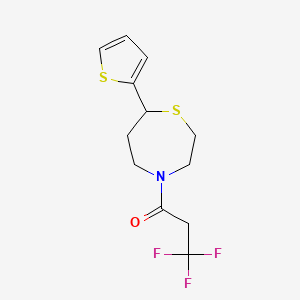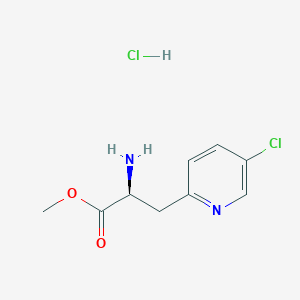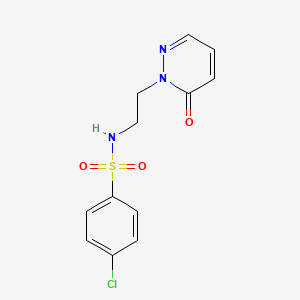
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one, also known as TFP or Thiazepanone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFP is a heterocyclic compound that contains a thiazepane and a thiophene ring in its structure.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis of Diazepines Derivatives: A research study focused on the synthesis of new diazepines derivatives, including spectral characterization and crystal structure analysis. The study successfully synthesized derivatives such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, highlighting the compound's potential as a precursor for various pharmaceutical and material science applications (Ahumada et al., 2016).
Chemical Reactions and Methodologies
- Alkylation and Ring Closure Reactions: Another study explored the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound. This research provides insights into the synthetic versatility and potential applications of these compounds in developing new chemical entities (Roman, 2013).
Material Science and Electroluminescence
- Electroluminescent and Amplified Spontaneous Emission: Compounds with similar thiophene structures have been investigated for their electroluminescent and amplified spontaneous emission properties. One study developed a three-armed star-shaped single-polymer system with thiophene units demonstrating simultaneous RGB emission, indicating their potential for use in advanced optoelectronic devices (Liu et al., 2016).
Antibacterial Activity
- Antibacterial Properties: Research into the antibacterial activity of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, derived from compounds structurally related to 3,3,3-Trifluoro-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one, has shown promising results. This highlights the potential biomedical applications of these compounds in developing new antibacterial agents (Kumar et al., 2005).
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS2/c13-12(14,15)8-11(17)16-4-3-10(19-7-5-16)9-2-1-6-18-9/h1-2,6,10H,3-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNOJLGLRZGRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)

![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)

![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)